3-(1H-Pyrazol-5-yl)pyridin-4-amine
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Overview
Description
“3-(1H-Pyrazol-5-yl)pyridin-4-amine” is a compound that has been found to inhibit the kinase activity of ZAK . It suppresses the activation of ZAK downstream signals in vitro and in vivo .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been developed via aza-Diels–Alder reaction of pyrazolylimines . More studies on the synthesis methods of pyrazole derivatives have been reported .Molecular Structure Analysis
The molecular formula of “3-(1H-Pyrazol-5-yl)pyridin-4-amine” is C8H8N4 . Its molecular weight is 160.18 g/mol . The InChIKey of the compound is CECTUNFRIKJVQN-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been found to have potent inhibitory effects on clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 67.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Medicinal Chemistry
3-(1H-Pyrazol-5-yl)pyridin-4-amine: has shown promise in medicinal chemistry due to its structural similarity to biologically active heterocycles. It serves as a key scaffold in the synthesis of compounds with potential antileishmanial and antimalarial activities . The ability to modify its structure allows for the creation of derivatives that can be screened for various pharmacological properties, including antimicrobial and anticancer activities .
Agriculture
In the agricultural sector, pyrazole derivatives are utilized for their herbicidal and fungicidal properties. The core structure of 3-(1H-Pyrazol-5-yl)pyridin-4-amine can be functionalized to develop new agrochemicals that help protect crops from pests and diseases .
Material Science
This compound and its derivatives are explored for their potential applications in material science . They can act as ligands for complexing metals, which is crucial in the development of new materials with specific electronic, magnetic, or catalytic properties.
Environmental Science
In environmental science, pyrazole-based ligands, which can be derived from 3-(1H-Pyrazol-5-yl)pyridin-4-amine , are studied for their catalytic activity . These ligands can mimic the action of enzymes like catecholase, which are important in the oxidation of environmental pollutants .
Biochemistry
The biochemical applications of 3-(1H-Pyrazol-5-yl)pyridin-4-amine are linked to its role as an enzyme inhibitor. It can be used to study enzyme mechanisms and to develop inhibitors that have therapeutic potential .
Pharmacology
In pharmacology, the pyrazole moiety is recognized for its diverse pharmacological effects. As a result, 3-(1H-Pyrazol-5-yl)pyridin-4-amine is a valuable intermediate in the synthesis of compounds with antileishmanial and antimalarial activities, which are critical in the fight against neglected tropical diseases .
Future Directions
properties
IUPAC Name |
3-(1H-pyrazol-5-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-10-5-6(7)8-2-4-11-12-8/h1-5H,(H2,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTUNFRIKJVQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-5-yl)pyridin-4-amine | |
CAS RN |
2138009-61-5 |
Source
|
Record name | 3-(1H-pyrazol-3-yl)pyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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